![molecular formula C19H18N2O4 B2432163 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954627-04-4](/img/structure/B2432163.png)
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Scientific Research Applications
Potential Antipsychotic Agents
Research into benzamide derivatives has uncovered their significant potential as antipsychotic agents. For example, studies have demonstrated the antidopaminergic properties of a series of potent benzamides, highlighting their efficacy in inhibiting apomorphine-induced behavioral responses in vivo, similar to established antipsychotics like haloperidol and raclopride. This suggests the potential utility of benzamide derivatives in investigating dopamine D-2 receptors, which could be relevant for compounds structurally related to "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" (Högberg et al., 1990).
Anticancer Research
The exploration of benzamide derivatives in cancer treatment has yielded promising compounds like ABT-888, a PARP inhibitor demonstrating significant efficacy in preclinical models. This underscores the potential for derivatives of "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" in oncological research, given their structural similarity to active compounds in inhibiting crucial pathways in cancer cell survival (Penning et al., 2009).
Neuroleptic Activity
Studies on benzamide derivatives have also revealed their potential neuroleptic activity. For instance, certain compounds have shown to be significantly more active than metoclopramide, a known neuroleptic, suggesting that structurally related compounds could offer new avenues for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Antidiabetic Agents
Research into thiazolidine derivatives has identified compounds with significant antihyperglycemic activity, indicating the potential of benzamide derivatives in the treatment of diabetes mellitus. This suggests a promising area of application for compounds related to "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" in addressing metabolic disorders (Nomura et al., 1999).
Future Directions
properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-8-13(11-21(18)15-4-2-1-3-5-15)10-20-19(23)14-6-7-16-17(9-14)25-12-24-16/h1-7,9,13H,8,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFXLNYWQQHSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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